![molecular formula C15H21N3O3 B13876530 Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)
Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[6-(2-oxa-6-azaspiro[33]heptan-6-yl)pyridin-2-yl]carbamate is a complex organic compound known for its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization of the pyridine ring and subsequent protection of the amine group with a tert-butyl carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring.
科学的研究の応用
tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and catalysts, leveraging its unique structural properties.
作用機序
The mechanism of action of tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares a similar spirocyclic core but differs in the functional groups attached to the spirocyclic ring.
tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate: Another related compound with a similar spirocyclic structure but different substituents.
Uniqueness
The uniqueness of tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H21N3O3 |
|---|---|
分子量 |
291.35 g/mol |
IUPAC名 |
tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O3/c1-14(2,3)21-13(19)17-11-5-4-6-12(16-11)18-7-15(8-18)9-20-10-15/h4-6H,7-10H2,1-3H3,(H,16,17,19) |
InChIキー |
VLYYWMYAPRLZIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)N2CC3(C2)COC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


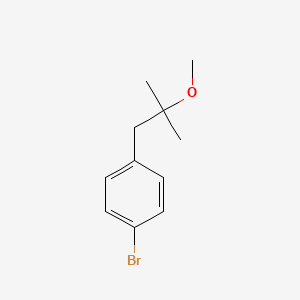
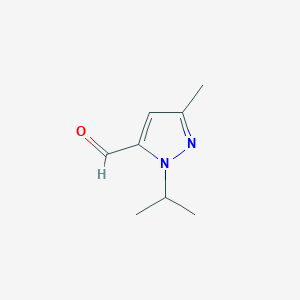
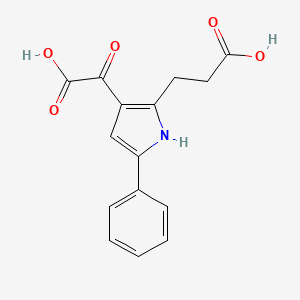
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
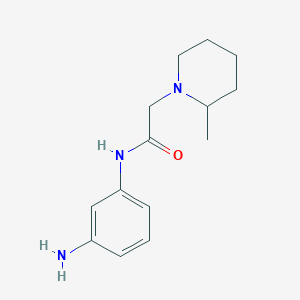
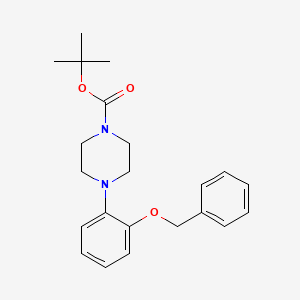
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
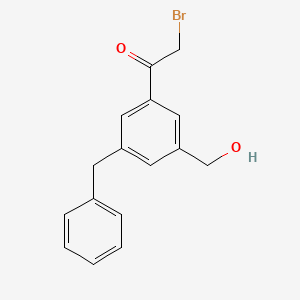
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)
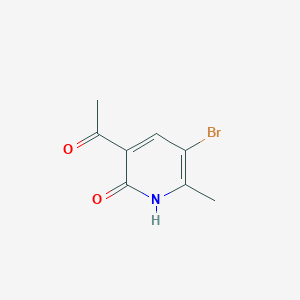
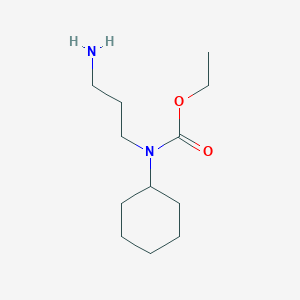
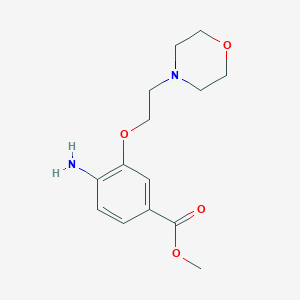
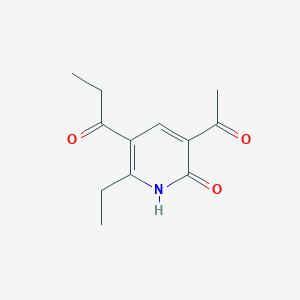
![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)
